An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Strategic Importance in Modern Drug Discovery
Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride stands as a significant, yet specialized, building block in the expansive landscape of medicinal chemistry. As a non-proteinogenic amino acid, its true value is realized not as a standalone therapeutic agent, but as a sophisticated scaffold for the synthesis of more complex molecules.[1][2][3] The incorporation of the tetrahydropyran (THP) moiety is a deliberate design choice, offering a strategic advantage in the development of peptide-based therapeutics and other drug candidates.[1][4] This guide aims to provide a comprehensive overview of the chemical properties of this compound, offering insights into its structure, reactivity, and potential applications, thereby empowering researchers to leverage its unique characteristics in their drug discovery endeavors.
Molecular Architecture and Physicochemical Properties
At its core, Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is an amino acid ester derivative, characterized by a unique combination of three key functional groups: a primary amine, a methyl ester, and a tetrahydropyran ring.[5] The hydrochloride salt form enhances its stability and handling properties.[6][7]
| Identifier | Value | Source |
| CAS Number | 2031258-54-3 | [8][9] |
| Molecular Formula | C9H18ClNO3 | [8] |
| Molecular Weight | 223.7 g/mol | [8] |
| Appearance | Typically a white crystalline solid.[5] | Vendor Information |
| Predicted XlogP | 0.2 |
The Strategic Role of the Tetrahydropyran Moiety
The inclusion of a tetrahydropyran ring is a key feature that distinguishes this amino acid derivative. In medicinal chemistry, the THP group is often employed as a bioisostere of a cyclohexane ring.[1] This substitution can lead to several advantageous modifications in the pharmacokinetic profile of a drug candidate:
-
Improved ADME Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Modulation of pKa: The electron-withdrawing nature of the ether oxygen can influence the pKa of nearby functional groups, which can be critical for target binding and cell permeability.[1]
-
Conformational Rigidity: The cyclic nature of the THP ring imparts a degree of conformational rigidity to the molecule, which can be beneficial for locking a peptide or small molecule into a bioactive conformation.[10]
A notable example of a marketed drug containing an amino-THP substituent is Astellas' gilteritinib (Xospata), an AXL receptor tyrosine kinase inhibitor approved for the treatment of acute myeloid leukemia (AML).[1] This highlights the successful application of this scaffold in developing clinically relevant therapeutics.
Spectroscopic and Analytical Characterization
A thorough understanding of a molecule's spectroscopic fingerprint is essential for its identification, purity assessment, and structural elucidation. While experimental spectra for Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride are not publicly available, this section provides an illustrative guide to the expected spectroscopic features based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the non-planar nature of the tetrahydropyran ring, which can lead to diastereotopic protons.[10] Key expected signals would include:
-
A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.
-
A complex multiplet for the proton on the alpha-carbon (the carbon bearing the amino and ester groups).
-
A series of multiplets for the protons on the tetrahydropyran ring and the methylene bridge connecting it to the alpha-carbon.
-
A broad signal for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key expected signals would include:
-
A signal for the carbonyl carbon of the ester group around 170-175 ppm.
-
A signal for the alpha-carbon.
-
A signal for the methyl ester carbon around 52 ppm.
-
A series of signals for the carbons of the tetrahydropyran ring and the methylene bridge.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is expected to show characteristic absorption bands:
-
~2800-3000 cm⁻¹: A broad band corresponding to the N-H stretching of the ammonium salt.
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1740 cm⁻¹: A strong C=O stretching vibration of the ester group.
-
~1080-1150 cm⁻¹: A strong C-O-C stretching vibration of the tetrahydropyran ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak for the free base [M+H]⁺ would be at m/z 188.1281.
Synthesis and Chemical Reactivity
Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is a synthetic compound, and its preparation involves a multi-step process.
General Synthetic Approach
The synthesis of this class of compounds typically involves the following key transformations:[5]
-
Formation of the Tetrahydropyran Ring: This can be achieved through various methods, including the cyclization of a suitable diol.
-
Introduction of the Amino Group: Nucleophilic substitution reactions are commonly employed. Strategies such as the Gabriel phthalimide synthesis or reductive amination can be utilized.
-
Esterification: The carboxylic acid functionality is converted to a methyl ester, often by reaction with methanol in the presence of an acid catalyst like thionyl chloride or by using a trimethylchlorosilane/methanol system.[11][12]
-
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.
Caption: Generalized synthetic workflow for Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride.
Chemical Reactivity and Stability
The reactivity of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is governed by its three primary functional groups:
-
Amino Group: The primary amine (in its protonated form as the hydrochloride salt) can be deprotonated to the free amine, which is a potent nucleophile. The free amine can participate in a variety of reactions, including acylation, alkylation, and peptide bond formation.
-
Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
Tetrahydropyran Ring: The ether linkage within the THP ring is generally stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.[13] However, it can be cleaved under strong acidic conditions.
Stability: As a hydrochloride salt, the compound exhibits good shelf-life stability, as the protonated amino group is less prone to side reactions like polymerization, which can occur with the free amino acid ester.[6] It is expected to be stable under standard laboratory conditions but may degrade at extreme pH and temperatures.[4]
Applications in Drug Discovery and Development
The primary application of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is as a building block in the synthesis of more complex molecules, particularly in the realm of peptide and peptidomimetic drug discovery.[1][2][3]
Caption: Key application areas of Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride.
The incorporation of this non-proteinogenic amino acid into a peptide sequence can confer several beneficial properties:
-
Enhanced Proteolytic Stability: The unnatural side chain can hinder the recognition and cleavage of the peptide by proteases, thereby increasing its in vivo half-life.[1]
-
Improved Pharmacokinetic Properties: As discussed, the THP moiety can lead to better ADME characteristics.
-
Conformational Constraint: The rigid cyclic structure can help to pre-organize the peptide into a conformation that is optimal for binding to its biological target, potentially increasing its potency and selectivity.[10]
Safety and Handling
Based on available data for analogous compounds, Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is classified with the following hazards:
-
Skin Irritation (Category 2) [14]
-
Serious Eye Irritation (Category 2A) [14]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation [14]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion and Future Outlook
Methyl 2-amino-3-(oxan-3-yl)propanoate hydrochloride is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of an amino acid ester backbone with a tetrahydropyran ring offers a powerful tool for modulating the properties of peptide and small molecule drug candidates. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, its chemical principles are well-understood within the context of related compounds. As the demand for more sophisticated and effective therapeutics continues to grow, the use of such non-proteinogenic amino acids is expected to become increasingly prevalent in the design of next-generation medicines. Further experimental characterization of this and similar building blocks will undoubtedly facilitate their broader application and contribute to the advancement of drug discovery.
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